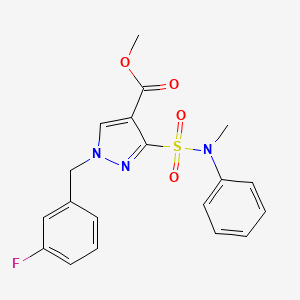
methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 1-(3-fluorobenzyl)-3-(N-methyl-N-phenylsulfamoyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C19H18FN3O4S and its molecular weight is 403.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
GPR39 Agonists and Zinc Modulation
Researchers identified kinase inhibitors as novel GPR39 agonists, revealing an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This discovery expands potential kinase off-targets to include G protein–coupled receptors, highlighting the intricate interplay between zinc and GPR39 agonist activity (Sato, Huang, Kroeze, & Roth, 2016).
Insecticidal Activity of Pyrazolines
The stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines was investigated, focusing on their efficacy against American cockroaches and house flies. The study underscored the importance of the conformation of substituents on the N-1 atom in the pyrazoline ring for potential insecticidal effects (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Fluorescent Tagging for Carbohydrates
The use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) as a fluorogenic labeling reagent for sugars was explored, demonstrating its utility in the sensitive HPLC-based detection of monosaccharides. This innovative approach allows for the easy separation and analysis of 2-pyridylfuran (2-PF)-labeled monosaccharides, offering a promising tool for carbohydrate analysis in complex biological matrices (Cai, Hagan, Wang, Flitsch, Liu, & Voglmeir, 2014).
Aldose Reductase Inhibitors and Antioxidant Activity
A study on substituted benzenesulfonamides as aldose reductase inhibitors (ARIs) with antioxidant activity revealed that most compounds were effective ARIs, with one specific compound showing submicromolar inhibitory profiles. This research provides insights into the development of treatments for long-term diabetic complications (Alexiou & Demopoulos, 2010).
Logic Gates and Photochromic Properties
The study on pyrazolone thiosemicarbazone derivatives highlighted their reversible photochromic properties and their application in creating an INHIBIT logic gate, demonstrating the potential of these compounds in molecular electronics (Xie, Liu, Jia, Guo, Wu, & Xie, 2009).
properties
IUPAC Name |
methyl 1-[(3-fluorophenyl)methyl]-3-[methyl(phenyl)sulfamoyl]pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O4S/c1-22(16-9-4-3-5-10-16)28(25,26)18-17(19(24)27-2)13-23(21-18)12-14-7-6-8-15(20)11-14/h3-11,13H,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFQHCWIHWQUXDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=NN(C=C2C(=O)OC)CC3=CC(=CC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)methyl N-[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B2410937.png)
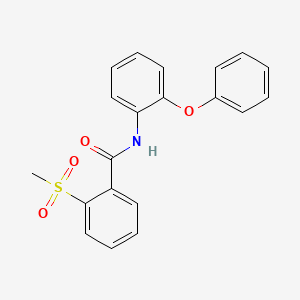

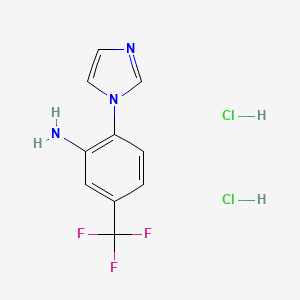
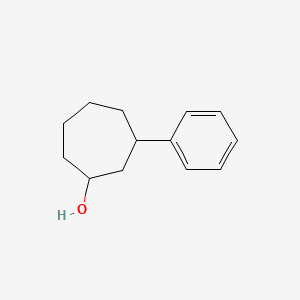
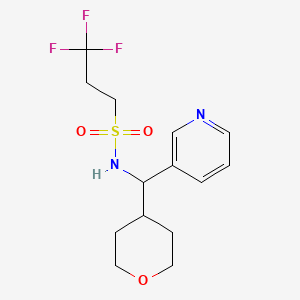

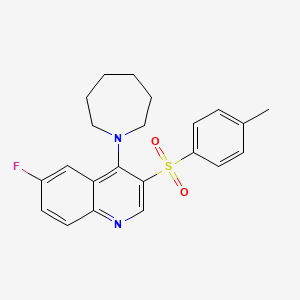

![2-((4-fluorophenyl)thio)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2410954.png)
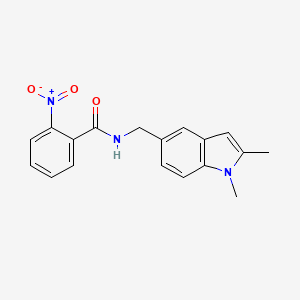
![1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-7H-purine-2,6-dione](/img/structure/B2410956.png)
![2-Chloro-N-methyl-N-[[4-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]propanamide](/img/structure/B2410957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2410958.png)